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Compound of Interest

Compound Name: 2-Oxocyclohexanecarboxamide

Cat. No.: B1297002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-oxocyclohexanecarboxamide scaffold is a versatile structural motif that has garnered

significant attention in medicinal chemistry. Its derivatives have been explored for a wide range

of therapeutic applications, demonstrating promising biological activities. These notes provide

an overview of the applications of these derivatives, supported by experimental protocols and

quantitative data.

Application Notes
1. Anticancer Activity

Derivatives of 2-oxocyclohexanecarboxamide have been synthesized and evaluated for their

cytotoxic effects against various cancer cell lines. For instance, a series of 2,6-diaryl-4-oxo-

N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives, synthesized through a double

Michael addition reaction, have shown promising anticancer activities.[1] Compounds with

specific substitutions on the aryl rings have demonstrated significant inhibitory effects on cell

lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).[1]

Similarly, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide has shown significant

cytotoxicity against A549 (lung cancer), MCF7-MDR (multidrug-resistant breast cancer), and

HT1080 (fibrosarcoma) cell lines.[2]
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2. Enzyme Inhibition

The 2-oxocyclohexanecarboxamide scaffold has been utilized to develop potent enzyme

inhibitors.

α-Glucosidase Inhibition: Certain pyridine-dicarboxamide-cyclohexanone derivatives have

exhibited excellent α-glucosidase inhibitory activities, suggesting their potential in the

management of type 2 diabetes.[1]

Cyclooxygenase-2 (COX-2) Inhibition: The cyclooxygenase enzymes are key targets in

inflammation and pain. Derivatives of 2-oxocyclohexanecarboxamide have been

investigated as potential COX-2 inhibitors.[3][4][5] Substrate-selective inhibition of COX-2 is

a topic of interest, and fenamic acid derivatives have been studied for this purpose.[3]

Carbonic Anhydrase (CA) Inhibition: Some 2-oxindole benzenesulfonamide conjugates have

shown inhibitory activity against various human carbonic anhydrase isoforms (hCA I, hCA II,

hCA IX, and hCA XII), which are implicated in conditions like glaucoma and cancer.

3. Antimicrobial Activity

N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and their carbothioamide analogs have

been synthesized and evaluated for their antimicrobial properties. Several of these compounds

have displayed moderate inhibitory effects against the growth of Staphylococcus aureus and

some fungi.[2]

4. Potential in Neurodegenerative Diseases

While direct studies on 2-oxocyclohexanecarboxamide for neurodegenerative diseases are

limited, the core cyclohexanone structure is present in molecules with applications in central

nervous system (CNS) disorders.[1] The development of compounds that can modulate

pathways related to oxidative stress and neuroinflammation, which are hallmarks of

neurodegenerative diseases like Alzheimer's and Parkinson's, is an active area of research.[6]

[7][8] Phytochemicals are known to exert neuroprotective effects by modulating these

pathways.[9][10]
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Table 1: Anticancer Activity of 2-Oxocyclohexanecarboxamide Derivatives (IC50 in µM)

Compo
und

MCF-7
MDA-
MB-231

SAS PC-3 HCT-116 HuH-7 HepG2

3c[1] 2.1 1.8 2.5 3.2 1.5 2.8 2.2

3e[1] 1.9 2.2 2.1 2.9 1.8 2.5 2.0

3l[1] 2.5 2.0 2.8 3.5 1.9 3.1 2.6

Table 2: α-Glucosidase Inhibitory Activity of 2-Oxocyclohexanecarboxamide Derivatives

(IC50 in µM)

Compound α-Glucosidase IC50 (µM)

3d[1] 25.3

3i[1] 28.7

3j[1] 30.1

Acarbose (Standard)[11] 750.0 ± 10.5

Table 3: Carbonic Anhydrase Inhibitory Activity of 2-Oxindole Benzenesulfonamide Conjugates

(Ki in nM)

Compound hCA I hCA II hCA IX

2b 97.6 8.0 -

3a 90.2 6.5 21.4

4a - 3.0 13.9

Acetazolamide

(Standard)
250 12 25
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1. General Synthesis of 2,6-Diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide

Derivatives[1]

This protocol describes a double Michael addition reaction.

Materials: Diamide, various dibenzalacetones, dichloromethane (DCM), 1,8-

diazabicyclo[5.4.0]undec-7-ene (DBU).

Procedure:

Dissolve the diamide carrying an active methylene group and the appropriate dienone in

DCM at room temperature (24 °C).

Add DBU to the mixture to catalyze the reaction.

Stir the reaction mixture for 2-3 hours.

Monitor the reaction progress by thin-layer chromatography.

Upon completion, quench the reaction and perform an aqueous workup.

Purify the crude product by column chromatography to obtain the final compound.

2. In Vitro Anticancer Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials: Cancer cell lines, RPMI-1640 medium, fetal bovine serum (FBS), penicillin-

streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution,

dimethyl sulfoxide (DMSO).

Procedure:

Seed cancer cells in a 96-well plate at a density of 1.2 × 10^6 cells per well and incubate

for 24 hours.[12]

Treat the cells with various concentrations of the test compounds and incubate for an

additional 48 hours.
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Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan

crystals.

Dissolve the formazan crystals by adding DMSO.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability and determine the IC50 value.

3. α-Glucosidase Inhibition Assay[1][11]

This protocol measures the ability of a compound to inhibit the α-glucosidase enzyme.

Materials: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-

glucopyranoside (pNPG), phosphate buffer, test compounds.

Procedure:

Prepare a solution of the test compound in a suitable solvent.

In a 96-well plate, add the α-glucosidase enzyme solution to a buffer.

Add the test compound at various concentrations to the wells and incubate.

Initiate the reaction by adding the substrate, pNPG.

Incubate the plate at 37°C.

Stop the reaction by adding a sodium carbonate solution.

Measure the absorbance of the released p-nitrophenol at 405 nm.

Calculate the percentage of inhibition and determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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